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CAS No.: 1565450-95-4

Cat. No.: B3017781

Get Quote

Executive Summary
The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal

chemistry, distinguished by its seven-membered saturated nitrogen heterocycle.[1] Unlike its

five- (pyrrolidine) and six-membered (piperidine) counterparts, the azepane ring possesses

unique conformational flexibility, allowing it to adopt twist-chair and twist-boat conformations

that can maximize binding affinity in sterically demanding active sites.

This guide analyzes the biological activity of N-substituted azepane scaffolds, focusing on their

critical roles in glycosidase inhibition (metabolic disorders), monoamine transporter modulation

(neuroscience), and kinase inhibition (oncology). It moves beyond simple listing of activities to

explore the structure-activity relationships (SAR) driven by N-substitution.

Structural Characteristics & Pharmacophore
Analysis[1][2][3][4][5][6][7]
The "Azepane Twist"
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The thermodynamic penalty of forming a seven-membered ring is offset by its ability to mimic

transition states that are inaccessible to rigid rings.

Conformational Flexibility: The azepane ring exists in a dynamic equilibrium between twist-

chair and twist-boat forms. This plasticity allows the scaffold to "mold" itself into the active

site, particularly useful for inhibiting enzymes like glycosidases where the transition state

involves significant ring distortion.

N-Substitution Role: The nitrogen atom serves as the primary vector for diversification.

Substituents at this position (N-alkyl, N-acyl, N-aryl) not only modulate lipophilicity (LogP) but

often lock the ring into a specific conformation, reducing the entropic cost of binding.

Biological Activities by Therapeutic Area[1][5][8][9]
[10][11]
Metabolic & Genetic Disorders: Glycosidase Inhibition
Polyhydroxylated azepanes (seven-membered iminosugars) are potent inhibitors of

glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds. They function as

transition-state analogues, mimicking the oxocarbenium ion charge and shape.

Mechanism: The protonated ring nitrogen at physiological pH mimics the positive charge of

the oxocarbenium ion intermediate.

SAR Insight (The "Aglycone" Effect): N-alkylation significantly enhances potency. Long alkyl

chains (e.g., C8-C12) target the hydrophobic "aglycone" binding pockets adjacent to the

catalytic site.

Example:(2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane.

Activity: Selective inhibition of

-galactosidase and

-glucosidase.

Data: N-nonyl substitution can improve
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values from micromolar to nanomolar ranges for glucocerebrosidase (GCase), relevant for
Gaucher disease.

Neuroscience: Monoamine Transporters & Sigma
Receptors
Recent screenings of "generated chemical space" (GDB) databases have identified N-

substituted azepanes as potent scaffolds for neuropsychiatric targets.[2][3][4]

Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[2][3][4][5]

Key Compound:(R,R)-1a (an N-benzylated cis-fused bicyclic azepane).[6][5]

Activity Profile:

NET Inhibition:

nM.[2][4][5][7]

DAT Inhibition:

nM.[2][4][5][7]

Sigma-1 Receptor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

R):

nM.[2][4][5]

SAR Insight: The cis-fusion of the azepane ring imposes a specific 3D vector for the N-

benzyl group, which is critical for occupying the hydrophobic S1 pocket of the transporter.

Trans-fused analogues show significantly reduced potency.

Oncology: Kinase Inhibition (Balanol Analogues)
The natural product (-)-Balanol, isolated from Verticillium balanoides, contains a central 3-

amino-hexahydroazepine (azepane) core.
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Target: Protein Kinase C (PKC) and Protein Kinase A (PKA).

Mechanism: The azepane ring acts as a spacer that orients the benzoyl "adenine mimic" and

the ester "ribose mimic" into the ATP-binding cleft.

SAR Insight: The basic nitrogen of the azepane interacts with conserved aspartate residues

(e.g., Asp-184 in PKA). N-substitution with bulky acyl groups can improve selectivity between

PKA and PKC isoforms by exploiting subtle differences in the hinge region.

Quantitative Data Summary

Compound
Class

Therapeutic
Target

Key N-
Substituent

Activity Metric
(

/

)

Mechanism

Polyhydroxylated

Azepane -Galactosidase H / N-Alkyl M

(Unsubstituted)

Transition State

Mimic

N-Nonyl-

Azepane

Glucocerebrosid

ase

N-Nonyl (

)
nM

Hydrophobic

Pocket

Interaction

Bicyclic Azepane

(R,R)-1a
NET / DAT N-Benzyl nM

Reuptake

Inhibition

Balanol

Analogue
PKA / PKC N-Benzoyl nM

ATP Competitive

Inhibition

Experimental Protocol: Synthesis & Assay
Protocol A: Synthesis of Polyhydroxylated Azepane via
Ring-Closing Metathesis (RCM)
Rationale: RCM is the most robust method to form the 7-membered ring while preserving

stereochemistry derived from the chiral pool (e.g., D-arabinose).

Step-by-Step Methodology:
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Precursor Preparation: Start with a protected amino-hexenitol derived from D-arabinose.

Ensure the amine is protected with a Cbz or Boc group and contains an N-allyl substituent.

RCM Reaction:

Dissolve the diene precursor (0.1 M) in anhydrous Dichloromethane (DCM).

Add Grubbs' 2nd Generation Catalyst (5 mol%).

Reflux at 40°C for 12–24 hours under Argon atmosphere. Note: High dilution prevents

intermolecular polymerization.

Monitor by TLC for the disappearance of the diene.

Purification: Evaporate solvent and purify the cyclic alkene via silica gel flash

chromatography.

Dihydroxylation (Optional for Polyols): Treat the cyclic alkene with

/ NMO to install the final hydroxyl groups.

Deprotection:

For N-Cbz: Hydrogenation (

, Pd/C) in MeOH.

For N-Boc: TFA/DCM (1:1) at 0°C.

Protocol B: Glycosidase Inhibition Assay
Rationale: A standard colorimetric assay to validate the biological activity of the synthesized

azepane.

Reagents: Phosphate buffer (pH 6.8), p-Nitrophenyl-

-D-galactopyranoside (substrate),

-Galactosidase (enzyme from Green Coffee Beans).
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Setup: In a 96-well plate, add 80

L of phosphate buffer.

Inhibitor Addition: Add 10

L of the N-substituted azepane solution (serial dilutions).

Enzyme Addition: Add 10

L of enzyme solution (0.5 U/mL). Incubate at 37°C for 10 minutes.

Substrate Initiation: Add 20

L of substrate (2 mM).

Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) every minute for 20

minutes.

Calculation: Determine

using non-linear regression (Log[Inhibitor] vs. Normalized Response).

Visualization of Signaling & SAR Logic
Diagram 1: Structure-Activity Relationship (SAR) Logic
Flow
This diagram illustrates how specific N-substitutions on the azepane core dictate the biological

target and mechanism of action.

Azepane Core
(7-Membered Ring)

N-Alkyl / N-Hydroxyalkyl
(Lipophilic Tail)

N-Benzyl / N-Aralkyl
(Aromatic Stacking)

N-Benzoyl / Amide
(H-Bond Acceptor)

Mimics Aglycone
Hydrophobic Pocket

Occupies S1 Pocket
(Hydrophobic)

Mimics Adenine
ATP Binding Site

Glycosidase Inhibition
(Metabolic Disorders)

NET/DAT & Sigma Receptors
(Neuroscience)

PKC / PKA Inhibition
(Oncology)
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Click to download full resolution via product page

Caption: SAR decision tree demonstrating how N-substitution directs the azepane scaffold

toward distinct therapeutic targets (Glycosidases, Transporters, or Kinases).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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